1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a benzothiazole moiety, making it a molecule of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a condensation reaction with hydrazine or its derivatives.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-N-(benzothiazol-2-yl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the benzothiazole ring.
1,5-dimethyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of a methyl group on the benzothiazole ring.
Uniqueness
1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to the specific substitution pattern on the benzothiazole ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-10-12(6-8)20-14(15-10)16-13(19)11-7-9(2)18(3)17-11/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOHVDBTAMCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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